![molecular formula C12H19ClN2O2S B1644853 1-[(4-Methylphenyl)sulfonyl]piperidin-4-amine hydrochloride CAS No. 1158356-14-9](/img/structure/B1644853.png)

1-[(4-Methylphenyl)sulfonyl]piperidin-4-amine hydrochloride

Vue d'ensemble

Description

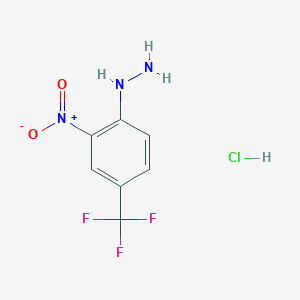

“1-[(4-Methylphenyl)sulfonyl]piperidin-4-amine hydrochloride” is a versatile material used in scientific research. It’s unique properties enable its application in various fields, including medicinal chemistry and drug development. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of “1-[(4-Methylphenyl)sulfonyl]piperidin-4-amine hydrochloride” is C12H18N2O2S, and it has a molecular weight of 254.35 .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical state of “1-[(4-Methylphenyl)sulfonyl]piperidin-4-amine hydrochloride” is solid, and it should be stored at room temperature .Applications De Recherche Scientifique

Anticancer Activity

A study synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, starting from 1-[(4-Methylphenyl)sulfonyl]piperidin-4-amine hydrochloride, to evaluate their potential as anticancer agents. The compounds showed promising results, indicating the potential of such derivatives in cancer treatment. Further in vivo studies are suggested to ascertain their therapeutic usefulness (Rehman et al., 2018).

Synthesis of Novel Membranes

Another application involves the synthesis of novel anion exchange membranes (AEMs) based on poly(aryl ether sulfone)s bearing piperidinium moieties, where derivatives of this compound could be involved in the polymer backbone. These AEMs showed high ion conductivity and stability, suggesting their potential in energy and environmental applications (Wang et al., 2019).

Antimicrobial Activity

Derivatives of 1-[(4-Methylphenyl)sulfonyl]piperidin-4-amine hydrochloride have also been synthesized and tested for antimicrobial activity. A study focusing on the synthesis and antimicrobial evaluation of certain derivatives against pathogens of Lycopersicon esculentum (tomato plants) highlighted the potential of these compounds in agricultural applications to combat plant diseases (Vinaya et al., 2009).

Piperidine Synthesis

Research into the synthesis of piperidine structures from N-vinyl amides, carbamates, and sulfonamides, involving oxidative C-H bond functionalizations, demonstrates the versatility of 1-[(4-Methylphenyl)sulfonyl]piperidin-4-amine hydrochloride derivatives in organic synthesis. This methodology could enable the efficient and stereoselective synthesis of piperidine-based compounds (Brizgys et al., 2012).

Heterocyclic Compound Synthesis

Additionally, the compound has been used as a starting point for synthesizing various heterocyclic compounds, showcasing its role in the development of new molecules with potential biological and pharmaceutical applications. This includes the creation of novel sulfonated thin-film composite nanofiltration membranes for dye treatment, indicating its utility in materials science and environmental engineering (Liu et al., 2012).

Safety and Hazards

Orientations Futures

The future directions for “1-[(4-Methylphenyl)sulfonyl]piperidin-4-amine hydrochloride” and similar compounds lie in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety are also promising .

Propriétés

IUPAC Name |

1-(4-methylphenyl)sulfonylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S.ClH/c1-10-2-4-12(5-3-10)17(15,16)14-8-6-11(13)7-9-14;/h2-5,11H,6-9,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEPPNIAQVXQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Hydrazinomethyl)imidazo[1,2-a]pyridine](/img/structure/B1644781.png)

![[3-Amino-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B1644815.png)

![1-Boc-4-[(2-cyanoethyl)pyridin-3-ylmethylamino]piperidine](/img/structure/B1644818.png)

![(1R,9S,12R)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol](/img/structure/B1644822.png)

![3-Methyl-4-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1644830.png)